3-Methoxy-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester
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Overview
Description
4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3MethylEster is a complex organic compound often used in scientific research. It is a derivative of L-DOPA, a precursor to neurotransmitters such as dopamine, norepinephrine, and epinephrine. This compound is particularly notable for its deuterium labeling, which makes it useful in various analytical and biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3MethylEster typically involves multiple steps. One common method includes the protection of the amino and hydroxyl groups of L-DOPA, followed by methylation and benzylation reactions. The deuterium labeling is introduced during the synthesis to replace specific hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. The process usually requires high-purity reagents and precise control of reaction conditions to ensure the correct incorporation of deuterium and the desired functional groups.
Chemical Reactions Analysis
Types of Reactions
4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3MethylEster undergoes various chemical reactions, including:
Oxidation: This reaction can convert the benzyl groups into corresponding carboxylic acids.
Reduction: The compound can be reduced to remove protective groups, yielding the free amine or hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce free amines or alcohols.
Scientific Research Applications
4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3MethylEster has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound in NMR spectroscopy and mass spectrometry to study reaction mechanisms and molecular structures.
Biology: Employed in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of L-DOPA derivatives.
Industry: Applied in the development of new drugs and therapeutic agents, particularly those targeting neurological disorders.
Mechanism of Action
The mechanism of action of 4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3MethylEster involves its interaction with various molecular targets and pathways. The compound can be metabolized to release L-DOPA, which is then converted into dopamine. This process involves several enzymes, including aromatic L-amino acid decarboxylase and catechol-O-methyltransferase. The deuterium labeling helps in tracking the metabolic pathways and understanding the compound’s pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
4-O-Benzyl-N-[(benzyloxy)carbonyl]-L-DOPA Methyl Ester: Similar in structure but lacks the deuterium labeling.
N-[(Benzyloxy)carbonyl]-N-methyl-L-valine: Another amino acid derivative with protective groups.
Methyl N6-[(benzyloxy)carbonyl]-N2-(tert-butoxycarbonyl)-L-lysinate: A lysine derivative with similar protective groups.
Uniqueness
The uniqueness of 4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3MethylEster lies in its deuterium labeling, which provides distinct advantages in analytical studies. The deuterium atoms make it easier to track the compound in metabolic studies and enhance the accuracy of NMR and mass spectrometry analyses.
Properties
Molecular Formula |
C26H27NO6 |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
methyl 3-(3-methoxy-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C26H27NO6/c1-30-24-16-21(13-14-23(24)32-17-19-9-5-3-6-10-19)15-22(25(28)31-2)27-26(29)33-18-20-11-7-4-8-12-20/h3-14,16,22H,15,17-18H2,1-2H3,(H,27,29) |
InChI Key |
YCRQPRYBXXTANN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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